Faranal
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Overview
Description
. This compound plays a crucial role in the communication system of these ants, helping them to establish and follow trails to food sources.
Preparation Methods
The synthesis of faranal involves several steps. One of the early methods for synthesizing this compound was achieved by employing farnesyl pyrophosphate synthase for the construction of the chiral center at C-4 . Another method involves the use of a palladium-catalyzed carbon-carbon bond formation reaction . Industrial production methods for this compound are not widely documented, but the synthesis generally involves enantioselective processes to ensure the correct stereochemistry of the compound.
Chemical Reactions Analysis
Faranal undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Faranal has several scientific research applications, particularly in the field of entomology. It is used to study the behavior and communication of Pharaoh’s ants. Additionally, this compound and its analogs are used in the development of pest control strategies. In chemistry, this compound serves as a model compound for studying stereocontrolled synthesis and the effects of chirality on biological activity . Its unique structure makes it a valuable compound for research in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of faranal involves its interaction with specific receptors in the antennae of Pharaoh’s ants. These receptors detect the presence of this compound and trigger a behavioral response, leading the ants to follow the trail. The molecular targets and pathways involved in this process are still under investigation, but it is known that the stereochemistry of this compound is crucial for its biological activity .
Comparison with Similar Compounds
Faranal is unique among pheromones due to its specific structure and stereochemistry. Similar compounds include other insect pheromones like bombykol, the sex pheromone of the silkworm moth, and blattellastanoside A, the aggregation pheromone of the German cockroach . These compounds share some structural similarities with this compound but differ in their specific biological functions and target species.
Properties
Molecular Formula |
C17H30O |
---|---|
Molecular Weight |
250.4 g/mol |
IUPAC Name |
(3S,4R,6E,10Z)-3,4,7,11-tetramethyltrideca-6,10-dienal |
InChI |
InChI=1S/C17H30O/c1-6-14(2)8-7-9-15(3)10-11-16(4)17(5)12-13-18/h8,10,13,16-17H,6-7,9,11-12H2,1-5H3/b14-8-,15-10+/t16-,17+/m1/s1 |
InChI Key |
RXBWBMXVYZIXDB-CMRHPFDRSA-N |
Isomeric SMILES |
CC/C(=C\CC/C(=C/C[C@@H](C)[C@@H](C)CC=O)/C)/C |
Canonical SMILES |
CCC(=CCCC(=CCC(C)C(C)CC=O)C)C |
Origin of Product |
United States |
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